Ethylene glycol bis(3,5-dinitrobenzoate)
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Overview
Description
Ethylene glycol bis(3,5-dinitrobenzoate) is an organic compound with the molecular formula C16H10N4O12. It is a derivative of ethylene glycol and 3,5-dinitrobenzoic acid, characterized by the presence of two 3,5-dinitrobenzoate groups attached to an ethylene glycol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylene glycol bis(3,5-dinitrobenzoate) typically involves the esterification of ethylene glycol with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for ethylene glycol bis(3,5-dinitrobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Ethylene glycol bis(3,5-diaminobenzoate).
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethylene glycol bis(3,5-dinitrobenzoate) has several applications in scientific research:
Materials Science: It is used in the study of charge transfer interactions in polymers, where it acts as an electron acceptor in mixtures with electron donor polymers.
Chemical Research: The compound is utilized in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biological Studies:
Mechanism of Action
The mechanism of action of ethylene glycol bis(3,5-dinitrobenzoate) primarily involves its ability to participate in charge transfer interactions. The nitro groups act as electron acceptors, facilitating interactions with electron donor molecules. This property is particularly useful in the study of polymer interactions and the development of new materials .
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of an ethylene glycol backbone.
3,5-Dinitrobenzoic acid: The parent compound from which ethylene glycol bis(3,5-dinitrobenzoate) is derived.
Uniqueness: Ethylene glycol bis(3,5-dinitrobenzoate) is unique due to its dual nitrobenzoate groups attached to an ethylene glycol backbone, which enhances its ability to participate in charge transfer interactions and makes it a valuable compound in materials science research.
Properties
CAS No. |
60317-39-7 |
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Molecular Formula |
C16H10N4O12 |
Molecular Weight |
450.27 g/mol |
IUPAC Name |
2-(3,5-dinitrobenzoyl)oxyethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H10N4O12/c21-15(9-3-11(17(23)24)7-12(4-9)18(25)26)31-1-2-32-16(22)10-5-13(19(27)28)8-14(6-10)20(29)30/h3-8H,1-2H2 |
InChI Key |
FKERDMUSSICEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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